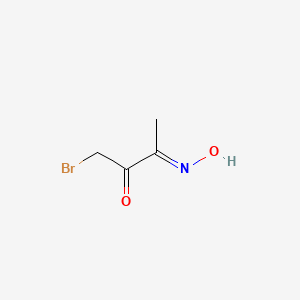
(3E)-1-bromo-3-hydroxyiminobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-bromo-3-hydroxyiminobutan-2-one is an organic compound characterized by the presence of a bromine atom, a hydroxyimino group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-bromo-3-hydroxyiminobutan-2-one typically involves the bromination of 3-hydroxyiminobutan-2-one. This can be achieved through the reaction of 3-hydroxyiminobutan-2-one with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound in large quantities.
化学反応の分析
Types of Reactions
(3E)-1-bromo-3-hydroxyiminobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In organic synthesis, (3E)-1-bromo-3-hydroxyiminobutan-2-one serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity has led to its investigation as a precursor for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for medicinal chemistry research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which (3E)-1-bromo-3-hydroxyiminobutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- (3E)-1-chloro-3-hydroxyiminobutan-2-one
- (3E)-1-fluoro-3-hydroxyiminobutan-2-one
- (3E)-1-iodo-3-hydroxyiminobutan-2-one
Uniqueness
Compared to its analogs, (3E)-1-bromo-3-hydroxyiminobutan-2-one exhibits unique reactivity due to the presence of the bromine atom
特性
CAS番号 |
2840-10-0 |
|---|---|
分子式 |
C4H6BrNO2 |
分子量 |
180.00 g/mol |
IUPAC名 |
(3E)-1-bromo-3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H6BrNO2/c1-3(6-8)4(7)2-5/h8H,2H2,1H3/b6-3+ |
InChIキー |
ZVOVQZPLRVLEMI-ZZXKWVIFSA-N |
異性体SMILES |
C/C(=N\O)/C(=O)CBr |
正規SMILES |
CC(=NO)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


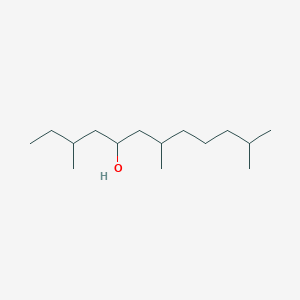
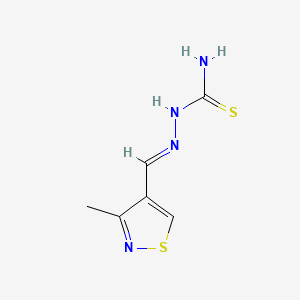
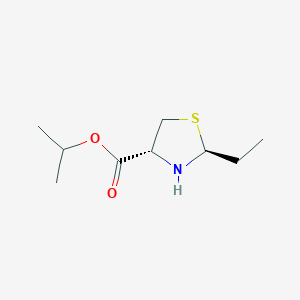
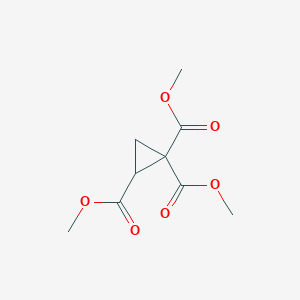
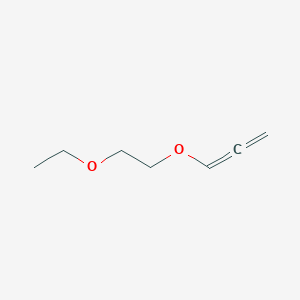
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
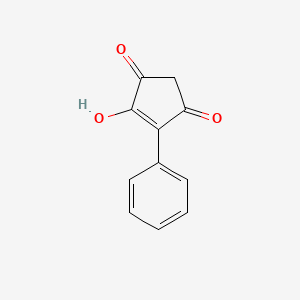
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
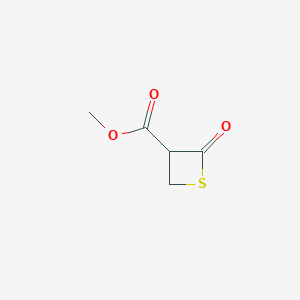
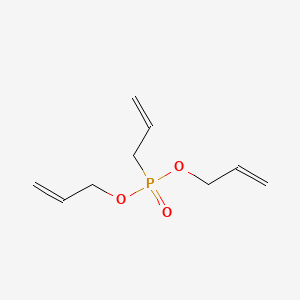
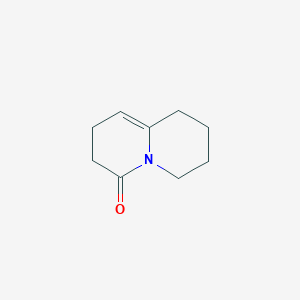
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
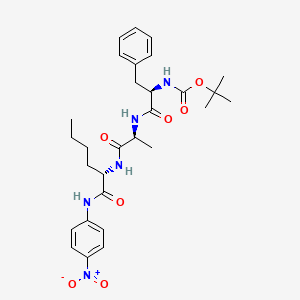
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
